Nor Cisapride Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

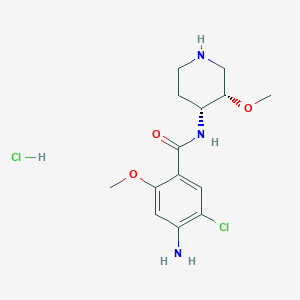

Nor Cisapride Hydrochloride is a metabolite of Cisapride, a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It is primarily used in pharmaceutical research and testing as a reference standard . The compound’s molecular formula is C14H21Cl2N3O3, and it has a molecular weight of 350.24 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nor Cisapride Hydrochloride involves the biotransformation of Cisapride by human cytochrome P450 enzymes . The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be prepared through the metabolic pathways of Cisapride.

Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the literature. it is typically produced in controlled laboratory settings for research purposes, ensuring high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Nor Cisapride Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented for this compound. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include hydrogen gas or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

Nor Cisapride Hydrochloride functions as a serotonin 5-HT4 receptor agonist, which increases gastrointestinal motility by enhancing acetylcholine release in the enteric nervous system. This mechanism makes it beneficial for treating:

- Gastroesophageal Reflux Disease (GERD) : It has been used to alleviate nocturnal heartburn associated with GERD, although its effectiveness in children remains unproven .

- Gastroparesis : The drug aids in gastric emptying, particularly in patients with diabetic gastroparesis, providing symptomatic relief from nausea and bloating .

- Chronic Intestinal Pseudo-obstruction : It has shown efficacy in managing symptoms related to this condition by improving gastrointestinal motility .

Veterinary Uses

In veterinary medicine, this compound is utilized to treat:

- Megacolon in Cats : It is commonly prescribed by veterinarians to enhance colonic motility in affected felines .

- Gastrointestinal Stasis in Rabbits : The drug is often administered alongside metoclopramide to address this condition effectively .

Pharmacological Profile

The pharmacokinetics and dynamics of this compound are crucial for understanding its therapeutic applications:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 33% |

| Half-life | 10 hours |

| Metabolism | Hepatic (CYP3A4) |

| Protein Binding | 97.5% |

The compound's interaction with the cytochrome P450 enzyme system, particularly CYP3A4, is significant as it influences the drug's metabolism and potential interactions with other medications .

Safety and Adverse Effects

While this compound is generally well-tolerated, it is not without risks. Common adverse effects reported include:

- Diarrhea

- Headache

- Abdominal pain

- Nausea

Serious side effects such as prolonged QT interval leading to arrhythmias have been documented, prompting regulatory actions and warnings regarding its use .

Case Studies and Clinical Findings

Several studies have evaluated the safety and efficacy of this compound:

- A cohort study involving over 13,000 patients indicated that while the drug was effective for gastrointestinal disorders, there was a notable incidence of contraindicated use due to interactions with other medications .

- Clinical trials have shown mixed results regarding its long-term benefits for conditions like gastroparesis and dyspepsia, highlighting the need for careful patient selection and monitoring during treatment .

Mecanismo De Acción

Nor Cisapride Hydrochloride acts through the stimulation of serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system . This action enhances gastrointestinal motility by promoting the contraction of smooth muscles in the gastrointestinal tract. The compound does not induce muscarinic or nicotinic receptor stimulation, nor does it inhibit acetylcholinesterase activity .

Comparación Con Compuestos Similares

Metoclopramide: Another gastroprokinetic agent that acts as a dopamine antagonist.

Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.

Uniqueness: Nor Cisapride Hydrochloride is unique due to its specific metabolic origin from Cisapride and its selective action on serotonin 5-HT4 receptors. Unlike its parent compound, this compound is primarily used in research settings rather than clinical applications .

Actividad Biológica

Nor Cisapride Hydrochloride, a derivative of the gastrointestinal prokinetic agent cisapride, has garnered attention for its biological activity in enhancing gastrointestinal motility. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and safety profile, supported by data tables and relevant case studies.

This compound operates primarily through the modulation of serotonin receptors, particularly the 5-HT4 receptor. This receptor is pivotal in promoting gastrointestinal motility by enhancing the release of acetylcholine from enteric neurons. The activation of 5-HT4 receptors leads to increased peristalsis and improved coordination of gastrointestinal contractions, making it effective for treating various motility disorders .

Pharmacodynamics

The pharmacodynamic profile of this compound shows a significant increase in gastrointestinal motility without inducing excessive or prolonged contractions. It enhances both secretory and propulsive reflexes, which are crucial for normal digestive processes. This contrasts with other prokinetic agents that may have more limited effects or undesirable side effects .

Comparative Efficacy

In comparative studies, this compound has demonstrated superior efficacy over traditional treatments such as metoclopramide in managing conditions like gastric stasis and idiopathic constipation. Its broader spectrum of action includes effects on the esophagus, stomach, and colon, making it particularly valuable in veterinary medicine for managing conditions like megacolon in cats .

| Drug | Mechanism | Efficacy | Safety Profile |

|---|---|---|---|

| Nor Cisapride | 5-HT4 receptor agonist | High (superior to metoclopramide) | Generally well-tolerated |

| Metoclopramide | Dopamine receptor antagonist | Moderate | Risk of extrapyramidal symptoms |

| Erythromycin | Macrolide antibiotic with prokinetic effects | Variable | Gastrointestinal side effects |

Case Studies

- Management of Megacolon in Cats : A study involving cats with idiopathic megacolon indicated that Nor Cisapride significantly improved colonic motility and reduced the need for surgical interventions like subtotal colectomy. The treatment led to a marked decrease in clinical signs associated with constipation .

- Gastric Stasis in Dogs : In canine patients suffering from postoperative ileus, Nor Cisapride facilitated quicker gastric emptying and reduced recovery time compared to control groups treated with metoclopramide .

- Comparative Bioavailability : A study comparing two brands of cisapride tablets highlighted differences in bioavailability that could affect clinical outcomes. This underscores the importance of consistent drug formulation for achieving desired therapeutic effects .

Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential side effects such as cardiac arrhythmias, especially when used concurrently with other medications affecting the cytochrome P450 system . The contraindications associated with cisapride usage also apply to its derivatives, necessitating careful patient selection and monitoring.

Adverse Effects

- Cardiac Arrhythmias : Risk increases when combined with drugs that inhibit CYP3A4 metabolism.

- Gastrointestinal Symptoms : Mild nausea or diarrhea may occur but are typically transient.

Propiedades

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDLDHRUBZVPDI-YLAFAASESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.